REACTION_CXSMILES
|
[O:1]=[C:2]1[O:6][N:5]=[C:4]([C:7]([O:9]CC)=[O:8])[NH:3]1.[OH-].[Na+].Cl>CO>[O:1]=[C:2]1[O:6][N:5]=[C:4]([C:7]([OH:9])=[O:8])[NH:3]1 |f:1.2|
|
Name
|
|
Quantity
|
2.4 g
|
Type
|
reactant
|
Smiles
|
O=C1NC(=NO1)C(=O)OCC
|
Name
|
|
Quantity
|
4 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
After stirring for 5 hours at room temperature the reaction
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
the crude is concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to remove MeOH
|
Type
|
ADDITION
|
Details
|
The crude is diluted with EtOAc
|
Type
|
WASH
|
Details
|
the organic layer is washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
O=C1NC(=NO1)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.9 g | |
YIELD: CALCULATEDPERCENTYIELD | 96.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |